molecular formula C14H19N3O2 B8110497 N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B8110497
M. Wt: 261.32 g/mol
InChI Key: DVJBOBDOODZCPJ-UHFFFAOYSA-N
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Description

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with spirocyclic intermediates under controlled conditions. For example, the reaction can be initiated by the condensation of pyridine-3-carboxylic acid with a spirocyclic amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to maintain consistent reaction conditions and scalability. The purification process typically involves recrystallization and chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the spirocyclic framework.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyridine ring or the spirocyclic moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share a similar pyridine-based structure but differ in their functional groups and overall framework.

    Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and exhibit different biological activities.

Uniqueness

N-(Pyridin-3-yl)-1-oxa-8-azaspiro[4.5]decane-2-carboxamide is unique due to its spirocyclic structure, which imparts rigidity and stability, making it a valuable scaffold for drug design. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Properties

IUPAC Name

N-pyridin-3-yl-1-oxa-8-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(17-11-2-1-7-16-10-11)12-3-4-14(19-12)5-8-15-9-6-14/h1-2,7,10,12,15H,3-6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJBOBDOODZCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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